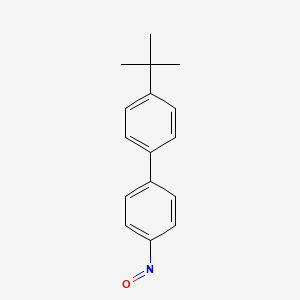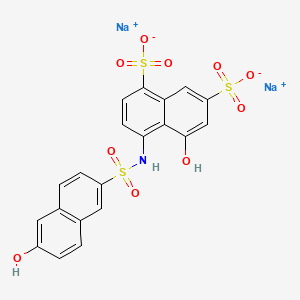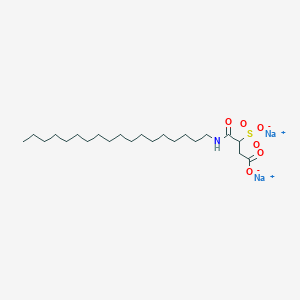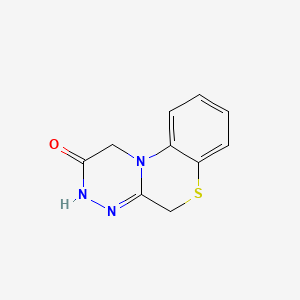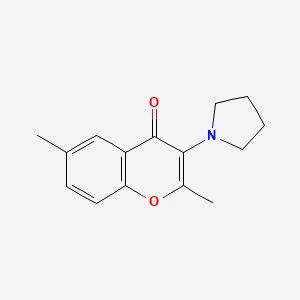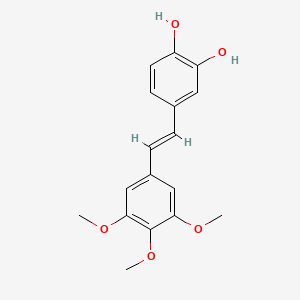
Combrestatin A4 metabolite M4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Combretastatin A4 metabolite M4 is a derivative of combretastatin A4, a natural product isolated from the bark of the South African tree Combretum caffrum. Combretastatin A4 is known for its potent antitumor properties, primarily due to its ability to inhibit tubulin polymerization, leading to mitotic arrest in cancer cells
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of combretastatin A4 metabolite M4 typically involves the modification of the parent compound, combretastatin A4For example, the synthesis of combretastatin A4 derivatives containing carboxylic acid, ester, and amide moieties has been reported . These modifications are achieved through standard organic synthesis techniques, including esterification, amidation, and carboxylation reactions.
Industrial Production Methods
Industrial production of combretastatin A4 metabolite M4 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the isolation of combretastatin A4 from natural sources, followed by chemical modification to produce the desired metabolite. Advanced purification techniques, such as chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Combretastatin A4 metabolite M4 undergoes various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of combretastatin A4 metabolite M4 include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include various derivatives of combretastatin A4 metabolite M4, each with unique biological activities.
Scientific Research Applications
Combretastatin A4 metabolite M4 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the structure-activity relationship of tubulin inhibitors.
Biology: Investigated for its effects on cell cycle regulation and apoptosis in cancer cells.
Industry: Utilized in the development of new therapeutic agents and drug delivery systems.
Mechanism of Action
Combretastatin A4 metabolite M4 exerts its effects by binding to the colchicine binding site on tubulin, a protein that is essential for microtubule formation. This binding inhibits the polymerization of tubulin, leading to the disruption of microtubule dynamics and mitotic arrest in cancer cells . The compound also exhibits anti-angiogenic properties by disrupting the blood vessels that supply tumors, leading to tumor necrosis .
Comparison with Similar Compounds
Combretastatin A4 metabolite M4 is unique among tubulin inhibitors due to its potent antitumor activity and ability to selectively target tumor vasculature. Similar compounds include:
Combretastatin A4: The parent compound with similar antitumor properties.
Combretastatin A4 phosphate: A water-soluble prodrug that is rapidly metabolized to combretastatin A4 in the body.
Combretastatin A4 derivatives: Various derivatives with modifications to enhance biological activity and solubility.
In comparison to these compounds, combretastatin A4 metabolite M4 offers unique advantages in terms of its enhanced solubility and bioavailability, making it a promising candidate for further development as an anticancer agent.
Properties
CAS No. |
1005788-23-7 |
|---|---|
Molecular Formula |
C17H18O5 |
Molecular Weight |
302.32 g/mol |
IUPAC Name |
4-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]benzene-1,2-diol |
InChI |
InChI=1S/C17H18O5/c1-20-15-9-12(10-16(21-2)17(15)22-3)5-4-11-6-7-13(18)14(19)8-11/h4-10,18-19H,1-3H3/b5-4+ |
InChI Key |
AUHJKSXBAYVKEG-SNAWJCMRSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C2=CC(=C(C=C2)O)O |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC2=CC(=C(C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


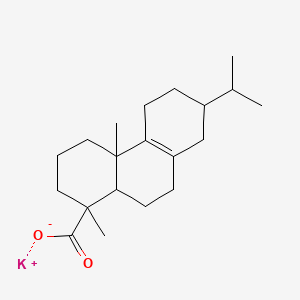
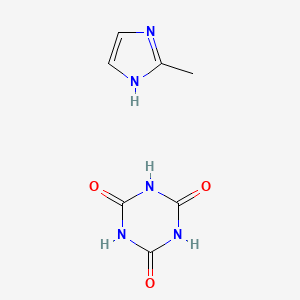
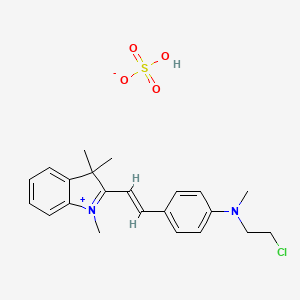

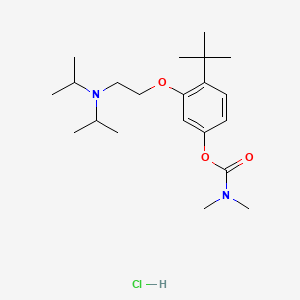
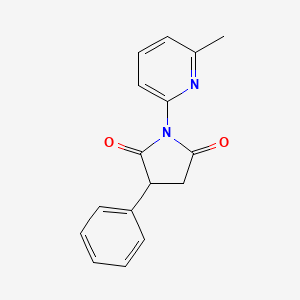
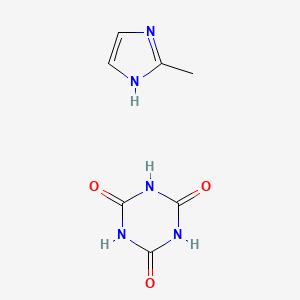
![[3-chloro-4-[[4-[2-(dimethylamino)ethyl-ethylamino]phenyl]diazenyl]phenyl]-trimethylazanium;hydrogen sulfate](/img/structure/B12716778.png)
